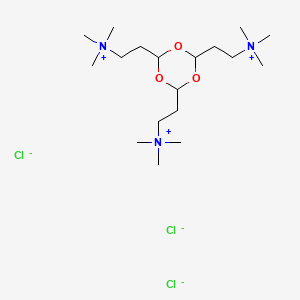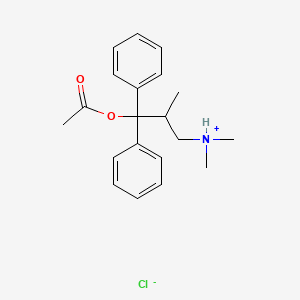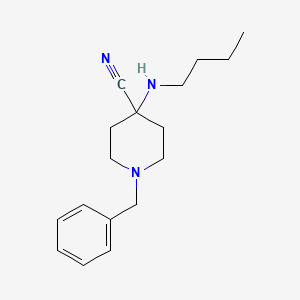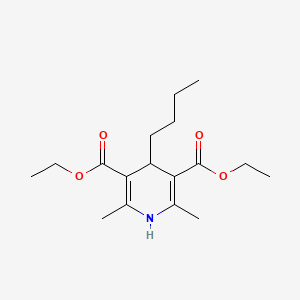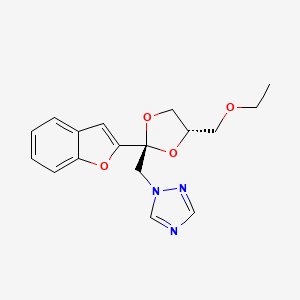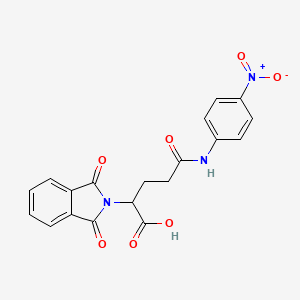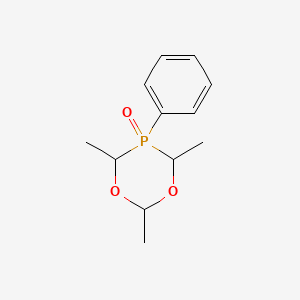
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- is an organic compound with the molecular formula C15H17NO3 It is a derivative of benzophenone, characterized by the presence of amino and ethoxy groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- typically involves the reaction of 4-amino-2,5-diethoxybenzoyl chloride with phenylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy groups can enhance its solubility and bioavailability. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can covalently modify biological targets.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-aminophenyl)phenyl-: Lacks the ethoxy groups, making it less soluble.
Methanone, (4-methoxyphenyl)phenyl-: Contains a methoxy group instead of an amino group, altering its reactivity.
Methanone, (4-(dimethylamino)phenyl)phenyl-: Contains a dimethylamino group, which affects its electronic properties.
Uniqueness
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
68568-55-8 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4-amino-2,5-diethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-11-14(18)16(21-4-2)10-13(15)17(19)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3 |
InChI Key |
JJQRIDJHQBSNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


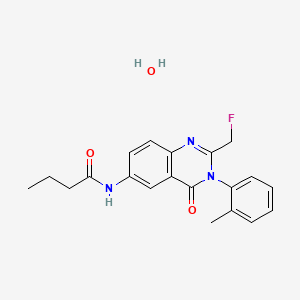
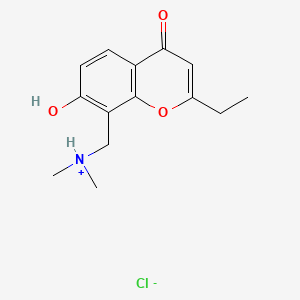
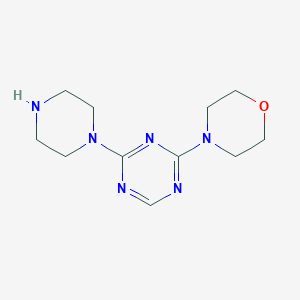
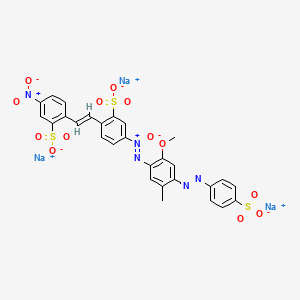

![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)
